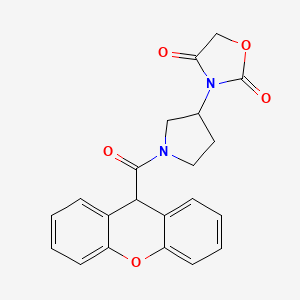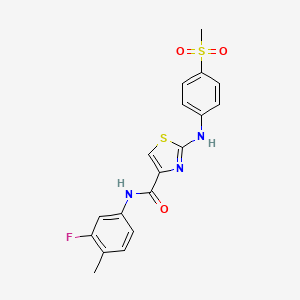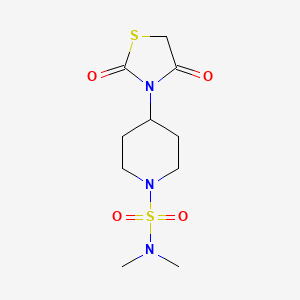
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(2-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(2-bromophenyl)propanamide is a chemical compound with a molecular formula C13H13BrN4O. It is commonly known as TBTA, which is an abbreviation for tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. TBTA is widely used in scientific research as a ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Scientific Research Applications
Neurokinin-1 Receptor Antagonist
- Harrison et al. (2001) described a compound with a similar structure that acts as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antibacterial Activity
- Tumosienė et al. (2012) reported the synthesis of azole derivatives, including triazole derivatives, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Chemical Reactivity and Biological Activities
- Pandolfi et al. (2019) studied the reactivity of a similar compound, which led to the production of different products like β-lactams and acrylanilides, both having significant biological activities (Pandolfi et al., 2019).
Anticancer and Anti-HCV Agents
- Küçükgüzel et al. (2013) synthesized derivatives that showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) found that some novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound structurally related, showed significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Anti-Inflammatory Agents
- Thabet et al. (2011) synthesized a series of compounds including derivatives similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(2-bromophenyl)propanamide that were evaluated for their anti-inflammatory properties (Thabet et al., 2011).
Antimicrobial Activity
- Kaushik and Luxmi (2017) researched the antimicrobial activity of triazole derivatives against various bacterial and fungal cultures, showing moderate to good antimicrobial potential (Kaushik & Luxmi, 2017).
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-4,7-8H,5-6,9-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFHGMMIWNPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCN2N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2557284.png)

![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)

![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)


![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)
